Hexyl 4-hydroxy-3,5-dimethoxybenzoate

Catalog No.
S13463030
CAS No.
90510-22-8
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl 4-hydroxy-3,5-dimethoxybenzoate

CAS Number

90510-22-8

Product Name

Hexyl 4-hydroxy-3,5-dimethoxybenzoate

IUPAC Name

hexyl 4-hydroxy-3,5-dimethoxybenzoate

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-4-5-6-7-8-20-15(17)11-9-12(18-2)14(16)13(10-11)19-3/h9-10,16H,4-8H2,1-3H3

InChI Key

ZLUGESOGDIWBKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC

Hexyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound belonging to the class of benzoates, characterized by its hexyl group and the presence of two methoxy groups on the aromatic ring. This compound has gained attention due to its potential applications in various fields, including pharmaceuticals and materials science. Its molecular formula is C13H18O5C_{13}H_{18}O_5, and it exhibits properties typical of phenolic compounds, such as antioxidant activity.

Typical for benzoate esters:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Hydrolysis: In the presence of water and acid or base, it can revert to its corresponding acid and alcohol.
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Substitution Reactions: The methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

The biological activity of Hexyl 4-hydroxy-3,5-dimethoxybenzoate is notable for its potential antioxidant properties. Compounds with similar structures have been shown to exhibit anti-inflammatory and antimicrobial activities. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems. Additionally, derivatives of similar compounds have been studied for their roles in modulating various biochemical pathways.

The synthesis of Hexyl 4-hydroxy-3,5-dimethoxybenzoate can be achieved through several methods:

  • Direct Esterification: Reacting 4-hydroxy-3,5-dimethoxybenzoic acid with hexanol in the presence of an acid catalyst.
  • Friedel-Crafts Acylation: Using a Friedel-Crafts reaction to introduce the hexyl group onto the aromatic ring followed by esterification.
  • Methylation followed by Hydrolysis: Starting from methyl 4-hydroxy-3,5-dimethoxybenzoate and performing a series of reactions to introduce the hexyl chain.

Hexyl 4-hydroxy-3,5-dimethoxybenzoate has various applications:

  • Cosmetics: Used as a fragrance component or preservative due to its antimicrobial properties.
  • Pharmaceuticals: Potentially utilized in formulations aimed at reducing oxidative stress or inflammation.
  • Agriculture: Investigated for use as a plant growth regulator or pesticide due to its biological activity.

Studies on Hexyl 4-hydroxy-3,5-dimethoxybenzoate have indicated interactions with various biological targets:

  • Enzymatic Interactions: It may inhibit enzymes involved in oxidative stress pathways.
  • Cell Signaling Pathways: Similar compounds have been shown to modulate signaling pathways related to inflammation and cell proliferation.

These interactions suggest potential therapeutic applications in conditions characterized by oxidative damage or inflammation.

Hexyl 4-hydroxy-3,5-dimethoxybenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
Methyl 4-hydroxy-3,5-dimethoxybenzoateMethyl ester instead of hexylMore soluble in organic solvents
Ethyl 4-hydroxy-3-methoxybenzoateEthyl group instead of hexylLower molecular weight
Phenyl 2-hydroxy-4,5-dimethoxybenzoatePhenolic structure with different substitutionPotentially different biological activities
Benzaldehyde, 4-hydroxy-3,5-dimethoxyAldehyde functional groupDistinct reactivity patterns due to carbonyl group

Hexyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific hexyl substitution which may enhance lipophilicity compared to other derivatives. This property could influence its bioavailability and efficacy in applications ranging from cosmetics to pharmaceuticals.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

282.14672380 g/mol

Monoisotopic Mass

282.14672380 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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